Cas no 1557443-45-4 (4-Methoxy-1-benzofuran-7-carboxylic acid)

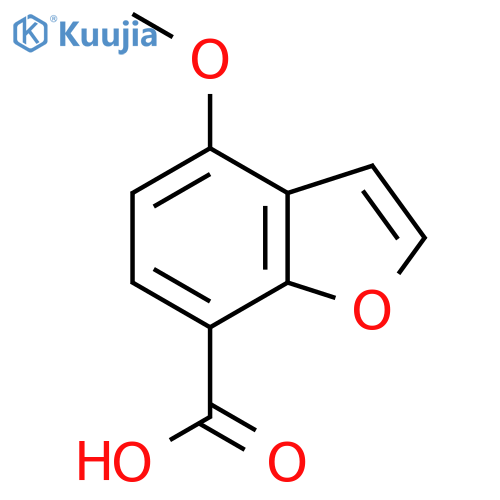

1557443-45-4 structure

商品名:4-Methoxy-1-benzofuran-7-carboxylic acid

4-Methoxy-1-benzofuran-7-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-1-benzofuran-7-carboxylicacid

- 4-Methoxy-1-benzofuran-7-carboxylic acid

- 1557443-45-4

- EN300-1613984

-

- インチ: 1S/C10H8O4/c1-13-8-3-2-7(10(11)12)9-6(8)4-5-14-9/h2-5H,1H3,(H,11,12)

- InChIKey: MRAMGJBFXZUBNL-UHFFFAOYSA-N

- ほほえんだ: O1C=CC2C(=CC=C(C(=O)O)C1=2)OC

計算された属性

- せいみつぶんしりょう: 192.04225873g/mol

- どういたいしつりょう: 192.04225873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

4-Methoxy-1-benzofuran-7-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1613984-0.05g |

4-methoxy-1-benzofuran-7-carboxylic acid |

1557443-45-4 | 0.05g |

$864.0 | 2023-06-04 | ||

| Enamine | EN300-1613984-2500mg |

4-methoxy-1-benzofuran-7-carboxylic acid |

1557443-45-4 | 2500mg |

$1819.0 | 2023-09-23 | ||

| Enamine | EN300-1613984-500mg |

4-methoxy-1-benzofuran-7-carboxylic acid |

1557443-45-4 | 500mg |

$891.0 | 2023-09-23 | ||

| Enamine | EN300-1613984-100mg |

4-methoxy-1-benzofuran-7-carboxylic acid |

1557443-45-4 | 100mg |

$817.0 | 2023-09-23 | ||

| Enamine | EN300-1613984-5.0g |

4-methoxy-1-benzofuran-7-carboxylic acid |

1557443-45-4 | 5g |

$2981.0 | 2023-06-04 | ||

| Enamine | EN300-1613984-1.0g |

4-methoxy-1-benzofuran-7-carboxylic acid |

1557443-45-4 | 1g |

$1029.0 | 2023-06-04 | ||

| Enamine | EN300-1613984-0.5g |

4-methoxy-1-benzofuran-7-carboxylic acid |

1557443-45-4 | 0.5g |

$987.0 | 2023-06-04 | ||

| Enamine | EN300-1613984-10.0g |

4-methoxy-1-benzofuran-7-carboxylic acid |

1557443-45-4 | 10g |

$4421.0 | 2023-06-04 | ||

| Enamine | EN300-1613984-0.25g |

4-methoxy-1-benzofuran-7-carboxylic acid |

1557443-45-4 | 0.25g |

$946.0 | 2023-06-04 | ||

| Enamine | EN300-1613984-50mg |

4-methoxy-1-benzofuran-7-carboxylic acid |

1557443-45-4 | 50mg |

$780.0 | 2023-09-23 |

4-Methoxy-1-benzofuran-7-carboxylic acid 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

1557443-45-4 (4-Methoxy-1-benzofuran-7-carboxylic acid) 関連製品

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量